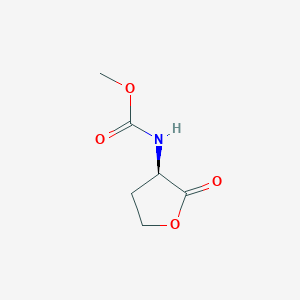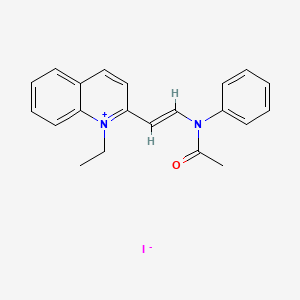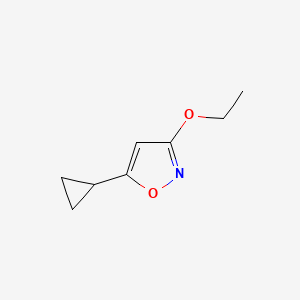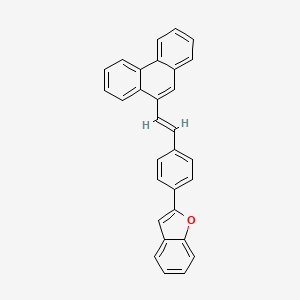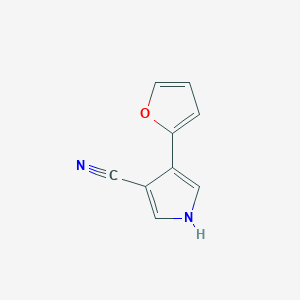
4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to a pyrrole ring with a carbonitrile group attached to the third position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the cyclization of 1,4-diketones or the dehydration of 1,4-diols.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of Furan and Pyrrole Rings: The furan and pyrrole rings can be coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the coupled product with cyanogen bromide or other nitrile sources under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the furan and pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and various substituted derivatives of the original compound.
科学的研究の応用
4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt bacterial cell membranes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate immune cell activity.
類似化合物との比較
Similar Compounds
4-(Furan-2-yl)-1H-pyrrole-2-carbonitrile: Similar structure but with the carbonitrile group at the second position of the pyrrole ring.
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
4-(Furan-2-yl)-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a furan ring, pyrrole ring, and carbonitrile group makes it a versatile compound for various applications in medicinal chemistry and materials science.
特性
CAS番号 |
87388-72-5 |
|---|---|
分子式 |
C9H6N2O |
分子量 |
158.16 g/mol |
IUPAC名 |
4-(furan-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,5-6,11H |
InChIキー |
PCSSEKLBJMNGMU-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CNC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


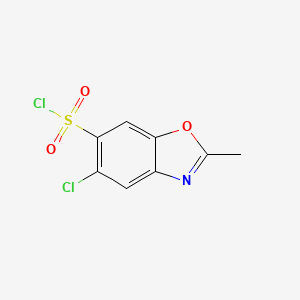

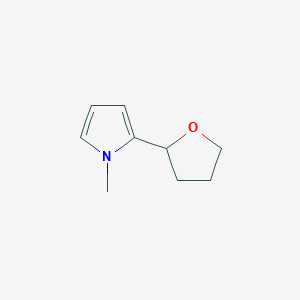

![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
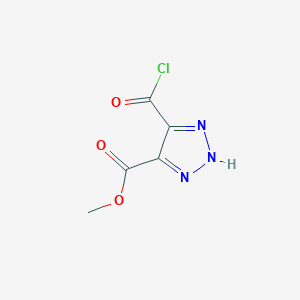
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
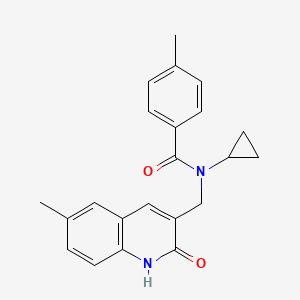
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
